molecular formula C14H8Cl2N2O B5645847 3-(2,4-dichlorophenyl)-4(3H)-quinazolinone

3-(2,4-dichlorophenyl)-4(3H)-quinazolinone

Cat. No. B5645847
M. Wt: 291.1 g/mol
InChI Key: VRQGJGXMAYNNQD-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DCQ belongs to the quinazolinone family, which is a class of organic compounds that have been extensively studied for their various biological activities.

Scientific Research Applications

Synthesis and Pharmacological Properties

3-(2,4-dichlorophenyl)-4(3H)-quinazolinone, as a quinazolinone derivative, is a part of a broad category of heterocyclic compounds with significant pharmacological importance. Quinazolinones are noted for their diverse applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. Recent advances in the synthesis of 4(3H)-quinazolinones outline new routes and strategies for producing these compounds, enhancing their utility in various scientific applications (He, Li, Chen, & Wu, 2014).

Anticonvulsant Activity

Specific 4(3H)-quinazolinone derivatives structurally related to methaqualone have been synthesized and evaluated for their anticonvulsant properties. These compounds, including variations with 3-o-chlorophenyl groups, have shown promising results in protecting against seizures induced by various methods, demonstrating their potential in the field of neuropharmacology (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).

Antimicrobial and Anticancer Applications

Quinazolinone derivatives have been synthesized for their antimicrobial activity, with some showing moderate to very good light fastness and excellent washing and rubbing fastness properties. These compounds also exhibit good antimicrobial activity, highlighting their relevance in the development of new antimicrobial agents (Patel & Patel, 2012). Additionally, quinazolinone-oxadiazole derivatives have been synthesized, with some showing remarkable cytotoxic activity against certain cancer cell lines, suggesting their potential use in cancer therapy (Hassanzadeh et al., 2019).

Analgesic Properties

Some 4(3H)-quinazolinone derivatives have been reported to possess significant analgesic activities, comparable to standard analgesic drugs. This finding highlights the potential application of these compounds in pain management (Osarodion, 2023).

Catalytic Applications

Quinazolinone derivatives have also been utilized in the field of catalysis. For instance, nanoparticles have been used as highly efficient and magnetically separable catalysts for the green synthesis of 4(3H)-quinazolinones, demonstrating their utility in facilitating chemical reactions in a more environmentally friendly manner (Dadgar & Kalkhorani, 2015).

properties

IUPAC Name

3-(2,4-dichlorophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-9-5-6-13(11(16)7-9)18-8-17-12-4-2-1-3-10(12)14(18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQGJGXMAYNNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323966
Record name 3-(2,4-dichlorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

16899-54-0
Record name 3-(2,4-dichlorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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